molecular formula C7H6FNO4S B1322154 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene CAS No. 252561-33-4

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Cat. No.: B1322154
CAS No.: 252561-33-4
M. Wt: 219.19 g/mol
InChI Key: WZDJGBZROJQCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C7H6FNO4S and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Synthesis : Shaw and Miller (1970) discussed the reactions of various nitrophenyl sulfones in aqueous sodium hydroxide solution, including compounds related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, which are significant for understanding the chemical properties and potential applications of this compound (Shaw & Miller, 1970).

  • Structural Analysis and Characterization : Sweeney, McArdle, and Aldabbagh (2018) synthesized and characterized a compound similar to this compound, providing valuable insights into the structural aspects of such compounds (Sweeney, McArdle, & Aldabbagh, 2018).

  • Synthesis of Derivatives and Analogues : Perlow et al. (2007) reported on the synthesis of compounds related to this compound, which is crucial for the development of new chemicals and potential applications in various fields (Perlow et al., 2007).

  • Nucleophilicity and Chemical Behavior : Hogg and Robertson (1979) studied the nucleophilic behavior of sulphenate anions, which can provide a context for understanding the reactivity of compounds like this compound (Hogg & Robertson, 1979).

  • Potential Medical Applications : Janakiramudu et al. (2017) synthesized derivatives of a compound similar to this compound and evaluated their antimicrobial activity, hinting at potential medical applications (Janakiramudu et al., 2017).

  • Electron Paramagnetic Resonance (EPR) Studies : Dou et al. (2005) conducted EPR studies involving compounds related to this compound, which are important for understanding the electronic properties of these substances (Dou et al., 2005).

  • Novel Synthetic Methods : Du et al. (2005) presented a novel synthesis method for a compound related to this compound, which is significant for the development of new synthetic routes in chemical research (Du et al., 2005).

  • Sulfonyl Chloride Synthesis : The synthesis of sulfonyl chlorides related to this compound has been explored, which is relevant for understanding the broader applications of these compounds in various chemical reactions [(Author not specified, Year not specified)](Link not provided).

Mechanism of Action

As this compound is used for research and development purposes, its mechanism of action would depend on the specific context of the research .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions of “2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene” would depend on the outcomes of the research and development it is used in .

Properties

IUPAC Name

2-fluoro-1-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDJGBZROJQCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8 g of 3,4-difluoronitrobenzene and 1.01 eq of sodium methanesulfinate (95%) was dissolved in 10 ml of DMSO. The solution was stirred at 60° C. for 3 hours. When the reaction was completed, the solution was added to 100 ml of water to form pale yellow solid, followed by filtration and washing with 50 ml of cool water and 30 ml of n-hexane separately to give 8.8 g of the title compound as a pale yellow solid (yield 79%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

A mixture of 3,4-difluoronitrobenzene (10 g, 62.9 mmol) and sodium methanesulfinate (8.3 g, 69.1 mmol) in DMSO (60 mL) was heated at 130° C. for 8 hours. After cooling down to room temperature, the mixture was poured into ice-water. The whole was extracted with ethyl acetate (200 mL×2), the combined organic layer washed with water (80 mL), brine (80 mL), dried over MgSO4, and concentrated in vacuo. The residue was crystallized from hexane and triturated withhexane to give the subtitle compound (10.2 g, 74% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.